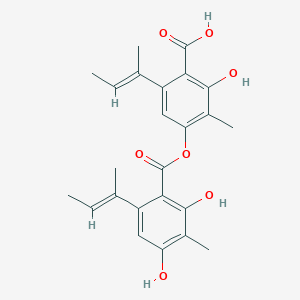
アゴノデプシド B
概要
説明
アゴノデプシド B は、2 つ以上のフェノール性ユニットからなる天然物のクラスであるデプシドです。 これは、南極の褐藻 Phaeurus antarcticus に見られる内生菌 Arthrinium sp. によって生成される二次代謝産物です . この化合物は、光保護作用と抗酸化作用を持つため、日焼け止めに使用できる可能性のある候補として注目されています .
科学的研究の応用
Agonodepside B has several scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity, contributing to the understanding of depsides and their derivatives.
Biology: Its antioxidant properties make it a subject of research in cellular protection against oxidative stress.
作用機序
アゴノデプシド B は、主にその抗酸化作用を通じて効果を発揮します。 これは、紫外線A放射によって誘発される細胞内反応性酸素種の生成を軽減し、細胞を酸化損傷から保護します . 関与する分子標的と経路には、ケラチノサイトおよびヒト皮膚モデルにおける反応性酸素種の削減が含まれ、その光保護作用に貢献しています .
6. 類似の化合物との比較
This compound は、以下のものなどの他の類似の化合物と比較されます。
- ロチオリン
- ベルコシジン
- オークルフィロン
- アンドラスチン A
- アンドラスチン C
これらの化合物は、this compound と同様に、真菌によって生成されるポリケチド代謝産物です。 This compound は、他の化合物ほど顕著ではない、その特定の光保護作用と抗酸化作用によりユニークです .
生化学分析
Biochemical Properties
Agonodepside B plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and proteins that regulate cellular metabolism . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular processes.
Cellular Effects
Agonodepside B exerts a range of effects on different cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, Agonodepside B can induce changes in the expression of genes involved in stress responses and metabolic pathways, thereby impacting cell survival and function.
Molecular Mechanism
The molecular mechanism of Agonodepside B involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, Agonodepside B can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Agonodepside B have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that Agonodepside B remains stable under specific conditions, but its activity can diminish over time due to degradation processes.
Dosage Effects in Animal Models
The effects of Agonodepside B vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and stress resistance . At higher doses, Agonodepside B can cause toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Agonodepside B is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have significant implications for cellular energy balance and overall metabolic health.
Transport and Distribution
Within cells and tissues, Agonodepside B is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target areas, where it can exert its biochemical effects. The transport and distribution of Agonodepside B are critical for its efficacy and overall impact on cellular function.
Subcellular Localization
The subcellular localization of Agonodepside B is an important factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows Agonodepside B to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level.
準備方法
アゴノデプシド B は通常、内生菌 Arthrinium sp. から単離されます。調製には、以下の手順が含まれます。
発酵: 菌を特定の条件下で培養して、目的の代謝産物を生成します。
抽出: 代謝産物は、酢酸エチルなどの溶媒を使用して抽出されます。
精製: 粗抽出物は、逆相クロマトグラフィーなどのクロマトグラフィー技術を使用して、this compound を単離します.
化学反応の分析
アゴノデプシド B は、以下のものを含むさまざまな化学反応を起こします。
酸化: キノンまたは他の酸化された誘導体となるように酸化されます。
還元: 還元反応は、それをヒドロキノンまたは他の還元された形に変換することができます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、臭素などのハロゲン化剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
This compound は、いくつかの科学研究への応用があります。
化学: その独特の化学構造と反応性について研究されており、デプシドとその誘導体の理解に貢献しています。
生物学: その抗酸化作用は、酸化ストレスに対する細胞保護の研究対象となっています。
医学: ケラチノサイト単層および再構築ヒト皮膚モデルにおける紫外線A放射によって誘発される細胞内反応性酸素種の生成を軽減する光保護剤としての可能性を示しています.
類似化合物との比較
Agonodepside B is compared with other similar compounds, such as:
- Rotiorin
- Verrucosidin
- Ochrephilone
- Andrastin A
- Andrastin C
These compounds, like Agonodepside B, are polyketide metabolites produced by fungi. Agonodepside B is unique due to its specific photoprotective and antioxidant properties, which are not as pronounced in the other compounds .
特性
IUPAC Name |
6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-11(3)15-9-17(25)13(5)21(26)20(15)24(30)31-18-10-16(12(4)8-2)19(23(28)29)22(27)14(18)6/h7-10,25-27H,1-6H3,(H,28,29)/b11-7+,12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTHRDXERPBJOF-MKICQXMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C(=CC)C)C(=O)O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)/C(=C/C)/C)C(=O)O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B1214029.png)
![N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-furancarboxamide](/img/structure/B1214030.png)
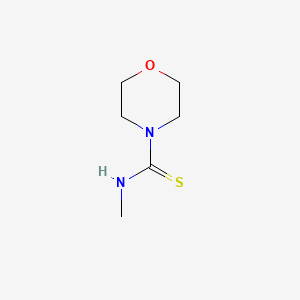
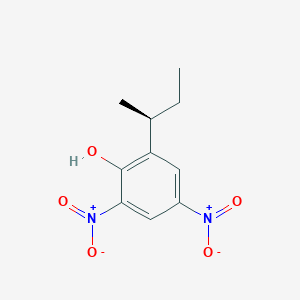

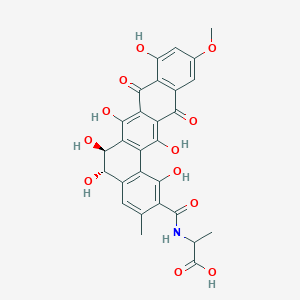
![[Hydroxy-[(2r)-2-hydroxy-3-octadecoxy-propoxy]phosphoryl]formic acid](/img/structure/B1214036.png)

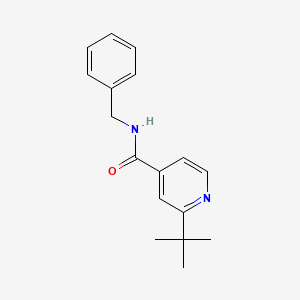
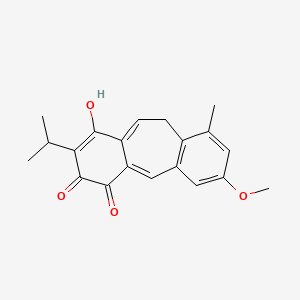
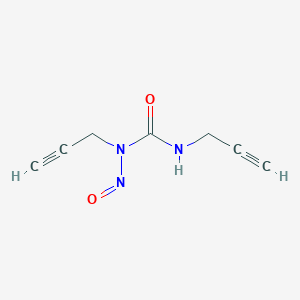

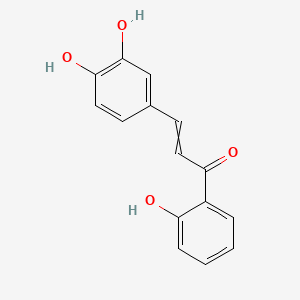
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione](/img/structure/B1214052.png)
